molecular formula C₃₄H₃₆P₂ B1147559 (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane CAS No. 824395-67-7

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

Cat. No.: B1147559
CAS No.: 824395-67-7
M. Wt: 506.6
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Description

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the reaction of (2S,5S)-2,5-diphenylphospholane with ethylene. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is achieved through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Various electrophiles can be used, and the reactions are often carried out in polar solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is extensively used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Some of its applications include:

    Chemistry: Used as a chiral ligand in asymmetric hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of chiral drugs and natural products.

    Medicine: Utilized in the development of pharmaceuticals that require high enantiomeric purity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing asymmetry in the resulting product. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which facilitate the catalytic process.

Comparison with Similar Compounds

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:

    ®-BINAP: Another chiral ligand used in asymmetric synthesis but with different steric and electronic properties.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.

    (R,R)-DIPAMP: A chiral ligand with similar applications but different structural features.

The uniqueness of this compound lies in its ability to provide high enantioselectivity across a wide range of reactions, making it a valuable tool in both academic and industrial settings.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHAZLMVLLIMHT-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824395-67-7
Record name (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
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Customer
Q & A

Q1: How does (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, often abbreviated as (S,S)-Ph-BPE, contribute to the enantioselectivity observed in asymmetric hydroformylation reactions?

A: (S,S)-Ph-BPE acts as a chiral ligand, binding to the rhodium metal center in the catalyst. [, ] This interaction creates a chiral environment around the metal, which is crucial for enantioselective reactions. When the prochiral substrate, such as a disubstituted alkene [] or allylphthalimide [], coordinates to the Rh-((S,S)-Ph-BPE) complex, it can bind in different orientations. Due to the chirality induced by the (S,S)-Ph-BPE ligand, one orientation becomes energetically favored, leading to the preferential formation of one enantiomer of the product over the other.

Q2: What are the advantages of using paraformaldehyde as a syngas surrogate in asymmetric transfer hydroformylation (ATHF) as highlighted in the research using (S,S)-Ph-BPE? []

A: The study demonstrates that utilizing paraformaldehyde as a syngas surrogate in ATHF, with a catalyst system comprising commercially available [Rh(acac)(CO)2] (acac=acetylacetonate) and (S,S)-Ph-BPE, offers several benefits: []

  • Enhanced Enantioselectivity: Remarkably, employing paraformaldehyde in ATHF can lead to higher enantioselectivities compared to conventional AHF using the same catalyst system. The paper reports enantiomeric excesses (ee) up to 96% in some cases. []
  • Improved Catalyst Performance: The study indicates that the use of paraformaldehyde can result in increased turnover frequencies (TOFs) compared to traditional AHF conditions, highlighting improved catalyst efficiency. []

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